Fasoracetam

Catalog No.
S527782
CAS No.
110958-19-5
M.F
C10H16N2O2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fasoracetam

CAS Number

110958-19-5

Product Name

Fasoracetam

IUPAC Name

(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1

InChI Key

GOWRRBABHQUJMX-MRVPVSSYSA-N

SMILES

C1CCN(CC1)C(=O)C2CCC(=O)N2

Solubility

Soluble in DMSO

Synonyms

Fasoracetam; N-(5-Oxo-D-prolyl)piperidine; NS-105; NFC-1; LAM-105.

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(=O)N2

Isomeric SMILES

C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2

Description

The exact mass of the compound Fasoracetam is 196.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of amino acid amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fasoracetam is an experimental compound belonging to the racetam family, primarily recognized for its potential nootropic effects. It is chemically classified as (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, with the molecular formula C₁₀H₁₆N₂O₂ and a molar mass of approximately 196.25 g/mol . Initially developed for treating vascular dementia, fasoracetam has since been explored for various neurodevelopmental disorders, including attention deficit hyperactivity disorder (ADHD) and DiGeorge syndrome. Despite its promising pharmacological profile, clinical trials have shown mixed results regarding its efficacy, leading to the discontinuation of many development programs .

Fasoracetam's chemical structure features two amide functionalities that are significant in its reactivity profile. These carbonyl groups can engage in hydrogen bonding interactions, influencing both its solubility and stability . The compound can be synthesized from D-pyroglutamic acid through several chemical pathways, which involve modifications to the piperidine ring and subsequent formation of the pyrrolidinone structure . The synthesis typically involves the following reactions:

  • Formation of the piperidine derivative: D-pyroglutamic acid is reacted with a piperidine derivative under acidic conditions.
  • Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolidinone ring.
  • Purification: The final product is purified through crystallization or chromatography techniques.

The synthesis of fasoracetam can be approached through various methods, primarily involving D-pyroglutamic acid as a starting material. Three notable synthetic routes include:

  • Route 1: Direct reaction of D-pyroglutamic acid with piperidine under controlled conditions to yield fasoracetam.
  • Route 2: Utilizing intermediate derivatives of D-pyroglutamic acid to enhance yield and purity.
  • Route 3: Employing catalytic methods to facilitate the formation of the pyrrolidinone structure more efficiently .

Each method aims to optimize yield while minimizing by-products and ensuring high purity levels.

Fasoracetam has been investigated for several potential applications:

  • Attention Deficit Hyperactivity Disorder: Primarily studied for its effects on cognitive function in adolescents with specific genetic mutations affecting mGluR signaling .
  • DiGeorge Syndrome: Currently undergoing clinical trials for this genetic disorder, focusing on cognitive and behavioral improvements .
  • Cognitive Enhancement: Explored as a nootropic agent aimed at improving memory and learning capabilities in various populations.

Despite these applications, many development efforts have been halted due to insufficient evidence of efficacy across broader patient demographics.

Fasoracetam's interaction profile indicates that it may influence other neurotransmitter systems beyond glutamate. Studies have suggested potential interactions with dopamine and serotonin pathways, although detailed mechanisms remain under investigation. Its pharmacokinetic properties indicate good oral bioavailability (79–97% in animals) and a half-life ranging from 4 to 6.5 hours, suggesting that it may be suitable for once or twice daily dosing . Adverse effects reported during clinical trials were generally mild and not treatment-limiting .

Fasoracetam shares structural and functional similarities with other compounds in the racetam class but exhibits unique characteristics that distinguish it from its counterparts. Here are some similar compounds:

CompoundStructural FeaturesPrimary UsesUnique Characteristics
Piracetam2-Pyrrolidinone derivativeCognitive enhancementFirst racetam discovered; broad use
AniracetamAn aromatic ring additionCognitive enhancement; anxiety reliefMore potent than piracetam; faster onset
OxiracetamHydroxyl group additionCognitive enhancement; neuroprotectionExhibits neuroprotective properties
PramiracetamPhenyl group additionCognitive enhancementHigher potency; long duration of action

Fasoracetam's unique modulation of metabotropic glutamate receptors sets it apart from others in its class, particularly regarding its targeted approach towards specific genetic profiles associated with ADHD .

Thermodynamic Parameters

Melting Point Variations Across Polymorphs

Extensive solid-state characterization reveals distinct melting point behaviors across the identified polymorphic forms of fasoracetam. Single-crystal X-ray diffraction analyses have confirmed the existence of three crystalline forms: two hydrated polymorphs and one anhydrous form [3] [4] [5].

Hydrate Form I exhibits a melting point onset at 57.2°C, representing the thermodynamically most stable hydrated polymorph under ambient conditions [3] [4] [5]. This relatively low melting point, combined with the potential for water loss, presents significant formulation challenges and impacts storage condition requirements. The thermal behavior is characterized by initial water loss beginning at 41°C, with degradation commencing at approximately 260°C [3].

Hydrate Form II demonstrates a lower melting point onset at 47.8°C [3] [4] [5]. This polymorph exhibits reduced thermal stability compared to Hydrate Form I, with water loss onset similarly occurring at 41°C and degradation starting at approximately 268°C. The lower melting point and reduced stability characteristics make this form less suitable for pharmaceutical applications.

Anhydrous Form presents substantially higher thermal stability with a melting point onset at 92.6°C [3]. This form exhibits no water loss events and maintains structural integrity until degradation occurs at approximately 260°C. The significant difference in melting points between hydrated and anhydrous forms indicates minimal likelihood of conversion under ambient conditions.

The enthalpy of fusion values provide additional thermodynamic insight: Hydrate Form I (-120.9 J/g), Hydrate Form II (-79.0 J/g), and Anhydrous Form (-76.7 J/g) [3]. These values, when analyzed according to Burger's Heat of Fusion rule, confirm the monotropic relationship between the hydrated forms.

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)Water Loss Onset (°C)Degradation Temperature (°C)
Hydrate Form I57.2-120.941260
Hydrate Form II47.8-79.041268
Anhydrous Form92.6-76.7Not applicable260

Solubility Profile in Pharmaceutical Solvents

Fasoracetam demonstrates consistent solubility characteristics across common pharmaceutical solvents. Experimental solubility determinations reveal uniform values of 39 mg/mL (equivalent to 198.72 mM) in water, dimethyl sulfoxide, and ethanol [6] [7]. This remarkable consistency across solvents with different polarities suggests favorable dissolution characteristics for pharmaceutical formulation development.

The compound exhibits enhanced solubility in organic solvents generally [8], indicating moderate lipophilic character. The equal solubility values across water, DMSO, and ethanol represent unusual behavior that may be attributed to the compound's ability to form hydrogen bonds through its amide functionalities while maintaining sufficient hydrophobic character through the piperidine ring system.

Pharmaceutical Solvent Compatibility Assessment:

SolventSolubility (mg/mL)Molarity (mM)Classification
Water39198.72Freely soluble
DMSO39198.72Freely soluble
Ethanol39198.72Freely soluble

These solubility characteristics place fasoracetam in the "freely soluble" category according to United States Pharmacopoeia guidelines, indicating favorable dissolution properties for pharmaceutical development.

Hydrolytic Stability Under Physiological Conditions

Fasoracetam demonstrates remarkable hydrolytic stability under physiological conditions, with clinical pharmacokinetic studies revealing minimal metabolic transformation. The compound exhibits an elimination half-life ranging from 4.06 to 6.99 hours, with an average of 4.82 hours across multiple dose ranges [9]. This stability profile indicates that the compound is excreted predominantly unchanged through renal elimination, with minimal hepatic metabolism.

The hydrolytic stability is further evidenced by the absence of significant metabolic degradation pathways. Clinical studies have confirmed that fasoracetam undergoes little enterohepatic circulation, and the two major metabolites detected demonstrate levels comparable to previously reported pharmacokinetic parameters [9]. This suggests that the amide bonds within the molecular structure resist enzymatic hydrolysis under physiological pH conditions.

Stability characteristics at room temperature have been demonstrated over twelve-month periods with no evidence of active substance decay [9]. This exceptional stability profile under ambient conditions supports the compound's potential for pharmaceutical formulation and storage.

The predicted pKa value of 15.45 ± 0.40 [10] [11] [12] indicates that fasoracetam remains largely non-ionized under physiological pH conditions (pH 7.4), contributing to its stability against pH-mediated hydrolysis. The high pKa value suggests that the compound exists predominantly in its molecular form across the physiological pH range, minimizing susceptibility to nucleophilic attack at the amide carbonyl groups.

Partition Coefficients and Lipophilicity Indices

The lipophilicity profile of fasoracetam reflects moderate hydrophobic character suitable for pharmaceutical applications. Computational analysis reveals an XLogP3 value of 0, indicating balanced hydrophilic-lipophilic properties [2]. This moderate lipophilicity supports both aqueous solubility and membrane permeability characteristics essential for drug development.

Molecular Descriptors and Lipophilicity Parameters:

ParameterValueSignificance
XLogP30Balanced lipophilicity
Topological Polar Surface Area49.4 ŲFavorable for membrane permeability
Hydrogen Bond Donors1Limited donor capacity
Hydrogen Bond Acceptors2Moderate acceptor capacity
Rotatable Bonds1Low conformational flexibility

The predicted density of 1.181 ± 0.06 g/cm³ [10] [11] [12] and boiling point of 456.8 ± 38.0°C [10] [11] [12] support the compound's solid-state characteristics under ambient conditions. These physical properties, combined with the moderate lipophilicity indices, indicate favorable pharmaceutical handling characteristics.

The topological polar surface area of 49.4 Ų [1] falls within the optimal range for oral bioavailability, typically defined as less than 140 Ų for good absorption characteristics. The limited number of hydrogen bond donors (1) and acceptors (2) [2] contribute to the compound's ability to traverse biological membranes while maintaining sufficient aqueous solubility.

Predicted Physicochemical Properties:

PropertyValueUnitsPharmaceutical Relevance
Molecular Weight196.25g/molWithin optimal range for oral drugs
Density1.181 ± 0.06g/cm³Typical for organic pharmaceuticals
Boiling Point456.8 ± 38.0°CThermally stable under processing conditions
pKa15.45 ± 0.40-Non-ionized under physiological conditions

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.121177757 g/mol

Monoisotopic Mass

196.121177757 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

42O8UF5CJB

Other CAS

110958-19-5

Wikipedia

Fasoracetam

Dates

Last modified: 07-15-2023
1. Connolly JJ, Glessner JT, Elia J, Hakonarson H. ADHD & Pharmacotherapy: Past, Present and Future: A Review of the Changing Landscape of Drug Therapy for Attention Deficit Hyperactivity Disorder. Ther Innov Regul Sci. 2015 Sep;49(5):632-642. doi: 10.1177/2168479015599811. PMID: 26366330; PMCID: PMC4564067.

2. Elia J, Ungal G, Kao C, Ambrosini A, De Jesus-Rosario N, Larsen L, Chiavacci R, Wang T, Kurian C, Titchen K, Sykes B, Hwang S, Kumar B, Potts J, Davis J, Malatack J, Slattery E, Moorthy G, Zuppa A, Weller A, Byrne E, Li YR, Kraft WK, Hakonarson H. Fasoracetam in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling. Nat Commun. 2018 Jan 16;9(1):4. doi: 10.1038/s41467-017-02244-2. PMID: 29339723; PMCID: PMC5770454.

Explore Compound Types